Antioxidant Efficacy: Lipid Peroxidation Inhibition by 2-Phenylindole Scaffold vs. BHT
Compounds based on the 2-phenylindole scaffold, which shares the core structural motif with 5-Methyl-2-phenylindoline, exhibit significant antioxidant activity as measured by inhibition of lipid peroxidation. In a comparative study, 2-phenylindole derivatives inhibited lipid peroxidation by 72–98% at a concentration of 10⁻³ M, which is comparable to or exceeds the 88% inhibition achieved by the synthetic antioxidant butylated hydroxytoluene (BHT) under identical conditions [1]. This class-level data demonstrates the inherent antioxidant potential of this chemical architecture, a property not universally shared by all indole derivatives.
| Evidence Dimension | Inhibition of rat liver lipid peroxidation |
|---|---|
| Target Compound Data | 72–98% inhibition at 10⁻³ M (for 2-phenylindole derivatives, as a class proxy) |
| Comparator Or Baseline | Butylated hydroxytoluene (BHT) |
| Quantified Difference | Comparable to 9% higher inhibition (relative to BHT at 88%) |
| Conditions | In vitro assay using rat liver homogenates, 10⁻³ M concentration |
Why This Matters
For researchers developing antioxidant compounds or studying oxidative stress, this evidence indicates that 5-Methyl-2-phenylindoline's core structure is a validated starting point for achieving antioxidant activity comparable to established synthetic antioxidants.
- [1] Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin. Journal of Enzyme Inhibition and Medicinal Chemistry, 2006. View Source
